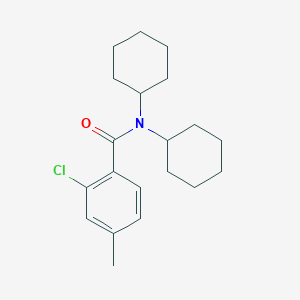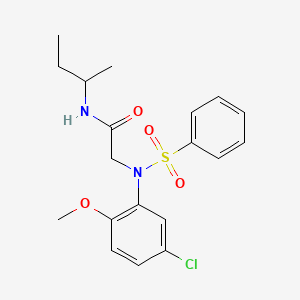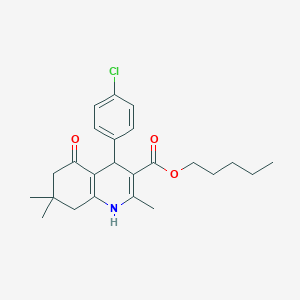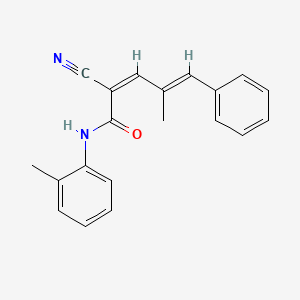
2-chloro-N,N-dicyclohexyl-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N,N-dicyclohexyl-4-methylbenzamide, also known as Mosquito repellent 3535, is a chemical compound that is commonly used as an insect repellent. It is a colorless to pale yellow liquid with a mild odor and is soluble in water, ethanol, and most organic solvents. The compound is widely used in the field of scientific research due to its effectiveness in repelling insects, particularly mosquitoes.
作用機序
The mechanism of action of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is not fully understood. However, it is believed that the compound works by interfering with the olfactory system of insects. Specifically, it disrupts the ability of insects to detect carbon dioxide, which is a key component of the human breath that attracts mosquitoes and other insects.
Biochemical and Physiological Effects
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has been shown to have minimal biochemical and physiological effects in laboratory animals. Studies have shown that the compound is not toxic to mammals and has no significant effects on the central nervous system, cardiovascular system, or respiratory system.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments is its effectiveness in repelling insects. This allows researchers to work with insects without the risk of being bitten or exposed to insect-borne diseases. Additionally, the compound is relatively easy to use and can be applied to surfaces or added to solutions.
However, there are also some limitations to using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments. One of the main limitations is that the compound is not effective against all types of insects. Some insects, such as cockroaches and ants, are not repelled by the compound. Additionally, the compound may not be effective in outdoor environments where insects are more abundant.
将来の方向性
There are several future directions for research on 2-chloro-N,N-dicyclohexyl-4-methylbenzamide. One area of research is to investigate the mechanism of action of the compound in more detail. This could lead to the development of more effective insect repellents that target specific olfactory receptors in insects.
Another area of research is to explore the potential use of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in the field of agriculture. The compound has been shown to be effective in repelling insects that damage crops, such as aphids and whiteflies. This could lead to the development of more environmentally friendly insecticides that do not harm beneficial insects or contaminate the environment.
Conclusion
In conclusion, 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a versatile compound with several applications in scientific research. Its effectiveness in repelling insects makes it an ideal choice for researchers who work with insects in the laboratory. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in other fields, such as agriculture.
合成法
The synthesis of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-dicyclohexylamine. The final step involves the reaction of the resulting amide with chloroacetyl chloride to produce the desired compound.
科学的研究の応用
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has several applications in scientific research. One of the most common applications is as an insect repellent in laboratory experiments. The compound is effective in repelling a wide range of insects, including mosquitoes, flies, and ticks. This makes it an ideal choice for researchers who need to work with insects in the laboratory.
特性
IUPAC Name |
2-chloro-N,N-dicyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO/c1-15-12-13-18(19(21)14-15)20(23)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZTWHKDTJPNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
![1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)


![4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
![3-cyclohexyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978013.png)
![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)